Illudin S
Overview
Description
Synthesis Analysis
Illudin S is a natural product produced by some mushrooms . The production process for Illudin S has been optimized using high-speed countercurrent chromatography . The optimal condition of hexane/ethyl acetate/methanol/water (1/5/1/5, v/v/v/v) was used to obtain pure Illudin S from a crude extract .
Molecular Structure Analysis
Illudin S has a chemical formula of C15H20O4 and a molecular weight of 264.32 . It contains a total of 41 bonds, including 21 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and various ring structures .
Chemical Reactions Analysis
Illudin S is known to inhibit DNA synthesis from thymidine . It has been found that Illudin S can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane and thereby induce apoptotic cell death .
Scientific Research Applications
Anti-tumor Activity and DNA Lesions
Illudin S, a natural sesquiterpene, has demonstrated strong anti-tumor activity. It creates DNA lesions that are poorly characterized and not repaired by traditional global repair mechanisms. Research has shown that these lesions are processed exclusively by transcription- and replication-coupled repair pathways. Illudin S and its derivative, Irofulven, act via a mechanism that bypasses global repair systems and is only repaired in stalled replication or transcription complexes (Jaspers et al., 2002).
Selective Cytotoxicity in Cancer Cells
Illudins exhibit selective toxicity for certain cancer cells, including human myelocytic leukemia and various carcinomas. This specificity is attributed to an energy-dependent transport mechanism that is present in sensitive cells but absent in resistant ones. Such selectivity provides a basis for developing targeted cancer therapies (Kelner et al., 1990).
Metabolism and Toxicity Reduction
Studies on the metabolism of illudin S, particularly its conversion into acylfulvene, provide insights into how its toxicity can be reduced while retaining antitumor efficacy. Understanding the metabolic pathways and resultant compounds can guide the development of less toxic derivatives with enhanced therapeutic potential (McMorris et al., 1999).
Mechanism of Action
Illudin S has been shown to inhibit DNA synthesis from thymidine in bacterial cells, suggesting a specific mode of action that does not involve conventional DNA synthesis pathways. This unique mechanism of action further underscores its potential as an anti-tumor agent (Walser & Heinstein, 1973).
Novel Illudins and Antibacterial Activity
Research has identified novel illudins, like illudins I, I2, and J2, produced by specific fungi. These compounds not only show anticancer activity but also exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus. This expands the potential applications of illudins beyond cancer therapy (González del Val et al., 2003).
ConclusionIlludin S and its derivatives represent a unique class of compounds with significant potential in cancer therapy. Their selective cytotoxicity, unique DNA lesion creation, and novel modes of action make them promising candidates
Recent Scientific Research Applications of Illudin S (2021-2022)
Antitumor Effects in Brain Tumor Models
A study in 2022 discovered that while the fungal metabolite illudin M is cytotoxic in cancer and non-malignant cells, its retinoate showed greater selectivity for cancer cells, particularly in cerebral contexts. This research highlights the potential of illudin M derivatives, like its retinoate, as promising drug candidates for brain tumors (Linder et al., 2022).
Role in DNA Damage Tolerance
Recent research in 2022 revealed that RFWD3 and the translesion DNA polymerases Polκ and Polη contribute to PCNA ubiquitination–dependent DNA damage tolerance in human cells for illudin S and UV DNA lesions, respectively. This study demonstrates the crucial role of these components in cellular resistance to illudin S by overcoming replication blockages, independent of Polη (Kanao et al., 2022).
Safety And Hazards
Illudin S is highly toxic and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Illudin S | |
CAS RN |
1149-99-1 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Illudin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illudin S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILLUDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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